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Compound of Interest

Compound Name: N-Z-L-proline methyl ester

Cat. No.: B152450

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-Z-L-proline
methyl ester, a key building block in peptide synthesis and drug development. The document
outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) analyses, offering a comprehensive reference for the characterization of
this compound.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic
analysis of N-Z-L-proline methyl ester. This data is compiled from spectral databases and
analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Data

IH NMR (Proton NMR) Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.35 m 5H CeHs-
~5.15 S 2H -CH2-Ph
~4.30 dd 1H a-CH
~3.65 S 3H -OCHs
~3.50 m 2H 0-CH:2
~2.15 m 1H B-CH:
~1.90 m 3H '-CHz and y-CH:z

13C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (8) ppm Assighment
~172.5 C=0 (ester)
~154.5 C=0 (carbamate)
~136.5 C (aromatic, quaternary)
~128.4 CH (aromatic)
~127.8 CH (aromatic)
~127.7 CH (aromatic)
~67.0 -CH2-Ph

~58.5 a-CH

~52.0 -OCHs

~46.5 5-CH:2

~29.0 B-CH2

~24.0 y-CH2
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Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3030 Medium Aromatic C-H Stretch
~2950, 2875 Medium Aliphatic C-H Stretch
~1745 Strong C=0 Stretch (Ester)
~1700 Strong C=0 Stretch (Carbamate)
~1495, 1455 Medium Aromatic C=C Stretch
~1420 Medium C-N Stretch

~1210 Strong C-O Stretch (Ester)

~700, 750 Strong Aromatic C-H Bend

Mass Spectrometry (MS) Data

The expected molecular weight of N-Z-L-proline methyl ester (C14H17NOa) is 263.29 g/mol .
[1][2][3] Electron ionization mass spectrometry would likely show the following major fragments:

miz Proposed Fragment
263 [M]*

204 [M - COOCHs]*

160 [M - CHz2Ph]*

108 [C7H,O]*

91 [C7H7]* (Tropylium ion)
70 [Proline fragment]*

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of N-Z-L-proline methyl ester in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent
should be based on sample solubility and the desired spectral resolution. Add a small
amount of tetramethylsilane (TMS) as an internal standard (O ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the
observation of quaternary carbons. A larger number of scans will be required compared to *H
NMR due to the lower natural abundance of 13C.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small
drop of neat N-Z-L-proline methyl ester directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum to remove any atmospheric and instrument-
related absorptions.

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans
are co-added to obtain a high-quality spectrum in the range of 4000-400 cm~1.
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Data Processing: Perform a background subtraction and, if necessary, an ATR correction to
the spectrum. Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of N-Z-L-proline methyl ester in a volatile
organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or
through a gas chromatograph (GC) for separation from any impurities.

lonization and Analysis: lonize the sample using a standard electron energy of 70 eV. The
resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass
analyzer (e.g., quadrupole or time-of-flight).

Data Acquisition and Interpretation: Record the mass spectrum, which plots the relative
abundance of ions versus their m/z values. Identify the molecular ion peak and analyze the
fragmentation pattern to confirm the structure of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Z-L-proline methyl ester.
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Caption: General workflow for the spectroscopic analysis of N-Z-L-proline methyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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